6,6'-Oxybis(benzo[d]thiazol-2-amine)
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Overview
Description
6,6'-Oxybis(benzo[d]thiazol-2-amine) is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6'-Oxybis(benzo[d]thiazol-2-amine) typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the desired functional groups. For instance, the synthesis can be achieved through a series of steps including diazo-coupling, Knoevenagel condensation, and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6'-Oxybis(benzo[d]thiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
6,6'-Oxybis(benzo[d]thiazol-2-amine) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,6'-Oxybis(benzo[d]thiazol-2-amine) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: This compound is structurally similar but has a methyl group instead of the amino-oxy linkage.
BLZ945: Another benzothiazole derivative with distinct biological activity, particularly in cancer research.
Uniqueness
6,6'-Oxybis(benzo[d]thiazol-2-amine) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent set it apart from other benzothiazole derivatives .
Properties
CAS No. |
53357-06-5 |
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Molecular Formula |
C14H10N4OS2 |
Molecular Weight |
314.4g/mol |
IUPAC Name |
6-[(2-amino-1,3-benzothiazol-6-yl)oxy]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H10N4OS2/c15-13-17-9-3-1-7(5-11(9)20-13)19-8-2-4-10-12(6-8)21-14(16)18-10/h1-6H,(H2,15,17)(H2,16,18) |
InChI Key |
GCKXATWVQDPCKS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N |
Origin of Product |
United States |
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